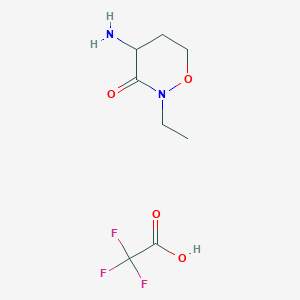![molecular formula C14H16F3NO2S B2474663 N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide CAS No. 2411242-46-9](/img/structure/B2474663.png)
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TMFPA and is a derivative of furan, which is a heterocyclic organic compound. TMFPA has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mecanismo De Acción
The mechanism of action of TMFPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TMFPA has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In addition, TMFPA has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
TMFPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMFPA in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. However, one limitation of using TMFPA in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on TMFPA, including:
1. Further studies on the mechanism of action of TMFPA to better understand its effects on cancer, inflammation, and neurological disorders.
2. Development of new cancer therapies and treatments for inflammatory diseases using TMFPA.
3. Studies on the potential side effects and toxicity of TMFPA to better understand its safety profile.
4. Studies on the potential use of TMFPA in combination with other drugs to enhance its therapeutic effects.
5. Studies on the potential use of TMFPA in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a promising compound for scientific research due to its potential applications in cancer, inflammation, and neurological disorders. Further studies are needed to better understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool for the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of TMFPA involves the reaction of thiolan-2-ylmethanamine with 5-(trifluoromethyl)furan-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propargyl bromide to form the final compound, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
TMFPA has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-2-13(19)18(9-11-4-3-7-21-11)8-10-5-6-12(20-10)14(15,16)17/h2,5-6,11H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCUNMNNPUVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCS1)CC2=CC=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2474580.png)
![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
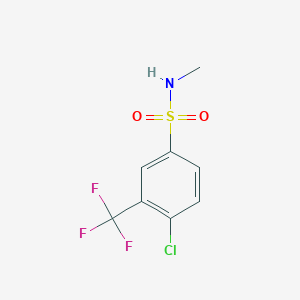
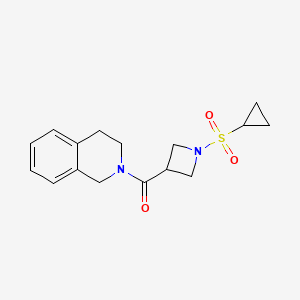
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)
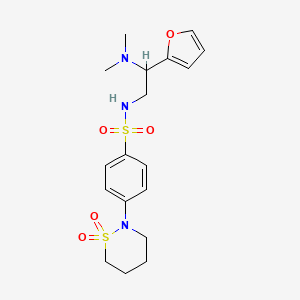
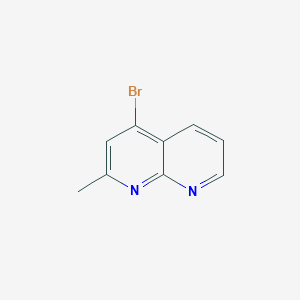
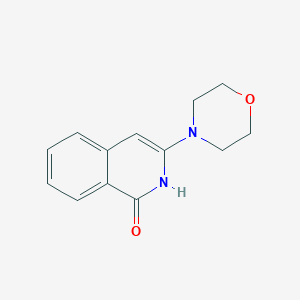
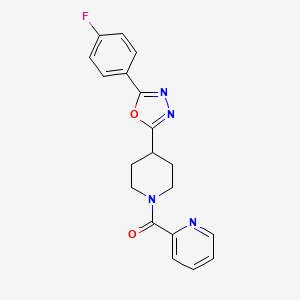
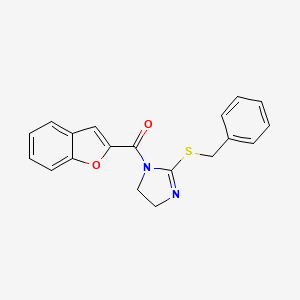
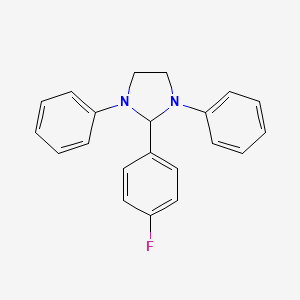
![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)
![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)
